6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Mechanism of Action
Target of Action
Members of a similar class, 6,7-dihydro-5h-pyrrolo imidazole fragment class, have been expanded using a structure-based design approach to arrive at lead compounds with dissociation constants <10 nm and micromolar cellular activity against an aml-leukemia cell line .
Mode of Action
It is known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This could potentially influence its interaction with its targets.
Biochemical Pathways
It is known that this fused ring system provides protection of the -c atom (attached to the non-bridging n atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Pharmacokinetics
The compound’s storage temperature is recommended to be sealed in dry,2-8c , which might suggest its stability and potential impact on bioavailability.
Result of Action
It is known that the crystal cohesion is achieved by c—h n hydrogen bonds , which might suggest its potential interactions at the molecular level.
Action Environment
It is known that the compound’s storage temperature is recommended to be sealed in dry,2-8c , which might suggest its stability under certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid typically involves the annulation of the imidazole ring to the pyrrole ring. One common method starts with readily available aminocarbonyl compounds, which undergo a Markwald reaction to form the desired product . This two-step procedure is efficient and can be used to prepare bulk quantities of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce fully hydrogenated forms of the compound .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar fused ring structure but lacks the carboxylic acid group.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar fused ring system but differ in the nitrogen arrangement and additional functional groups.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the carboxylic acid group enhances its reactivity and potential for forming derivatives, making it a versatile compound for various applications.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-4-8-6-2-1-3-9(5)6/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOCGTXUVDBOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650367 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-68-6 | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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